molecular formula C19H24N6O2 B14861189 F7Gwq29L8S CAS No. 2749409-37-6

F7Gwq29L8S

Cat. No.: B14861189
CAS No.: 2749409-37-6
M. Wt: 368.4 g/mol
InChI Key: AVKIRALPCZAFAS-CQSZACIVSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of F7Gwq29L8S involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The reaction conditions typically include the use of specific catalysts and solvents to ensure high yield and purity. Detailed synthetic routes are often proprietary, but general methods involve:

    Step 1: Formation of the core structure through cyclization reactions.

    Step 2: Introduction of amino and piperidinyl groups via substitution reactions.

    Step 3: Final modifications to achieve the desired chemical structure.

Industrial Production Methods

Industrial production of This compound scales up the laboratory synthesis methods, optimizing reaction conditions for large-scale production. This includes:

    Optimized Catalysts: Use of industrial-grade catalysts to enhance reaction rates.

    Controlled Environment: Maintaining specific temperatures and pressures to ensure consistent product quality.

    Purification Processes: Employing advanced purification techniques such as chromatography and crystallization to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

F7Gwq29L8S: undergoes various chemical reactions, including:

    Oxidation: Conversion of the compound into its oxidized form using oxidizing agents.

    Reduction: Reduction of specific functional groups to alter the compound’s properties.

    Substitution: Replacement of certain groups with other functional groups to modify its activity.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s reactivity.

Scientific Research Applications

F7Gwq29L8S: has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential effects on cellular processes and pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of F7Gwq29L8S involves its interaction with specific molecular targets and pathways. It is known to:

    Bind to Enzymes: Inhibit or activate enzyme activity, affecting metabolic pathways.

    Modulate Receptors: Interact with cellular receptors to alter signal transduction.

    Affect Gene Expression: Influence the expression of genes involved in critical biological processes.

Comparison with Similar Compounds

F7Gwq29L8S: can be compared with other similar compounds based on its structure and activity. Some similar compounds include:

    8-((3R)-3-amino-1-piperidinyl)-1,7-di-2-butyn-1-yl-3,7-dihydro-3-methyl-1H-purine-2,6-dione: Shares a similar core structure but differs in functional groups.

    1H-purine-2,6-dione derivatives: Variations in the purine ring system lead to different biological activities.

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

2749409-37-6

Molecular Formula

C19H24N6O2

Molecular Weight

368.4 g/mol

IUPAC Name

8-[(3R)-3-aminopiperidin-1-yl]-1,7-bis(but-2-ynyl)-3-methylpurine-2,6-dione

InChI

InChI=1S/C19H24N6O2/c1-4-6-11-24-15-16(21-18(24)23-10-8-9-14(20)13-23)22(3)19(27)25(17(15)26)12-7-5-2/h14H,8-13,20H2,1-3H3/t14-/m1/s1

InChI Key

AVKIRALPCZAFAS-CQSZACIVSA-N

Isomeric SMILES

CC#CCN1C2=C(N=C1N3CCC[C@H](C3)N)N(C(=O)N(C2=O)CC#CC)C

Canonical SMILES

CC#CCN1C2=C(N=C1N3CCCC(C3)N)N(C(=O)N(C2=O)CC#CC)C

Origin of Product

United States

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